Vebufloxacin

Description

Properties

IUPAC Name |

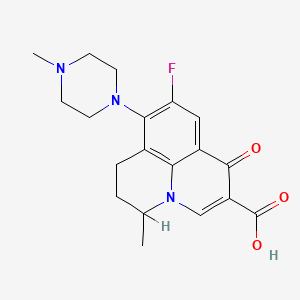

7-fluoro-12-methyl-8-(4-methylpiperazin-1-yl)-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-11-3-4-12-16-13(18(24)14(19(25)26)10-23(11)16)9-15(20)17(12)22-7-5-21(2)6-8-22/h9-11H,3-8H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATLJHBAMQKRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868532 | |

| Record name | 9-Fluoro-5-methyl-8-(4-methylpiperazin-1-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79644-90-9 | |

| Record name | Vebufloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079644909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEBUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXI3MP1G46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vebufloxacin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebufloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the chemical structure and general properties of this compound, framed within the context of the broader fluoroquinolone class due to the limited availability of specific data for this particular compound. The information herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Chemical Structure and Identity

This compound is a tricyclic fluoroquinolone derivative. Its chemical identity is summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 9-fluoro-6,7-dihydro-5-methyl-8-(4-methyl-1-piperazinyl)-1-oxo- |

| CAS Number | 79644-90-9 |

| Chemical Formula | C₁₉H₂₂FN₃O₃ |

| Molecular Weight | 359.40 g/mol |

| Synonyms | Benofloxacin |

Mechanism of Action

Like other fluoroquinolones, this compound is presumed to exert its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme is the primary target in many Gram-negative bacteria.[6][7] It introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow for the unwinding of the DNA double helix during replication.[8][9]

-

Topoisomerase IV: This enzyme is the main target in many Gram-positive bacteria.[6][7] It is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing them to segregate into daughter cells.[10][11]

By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones block the re-ligation step of the enzymatic reaction.[5] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[10][11]

Antibacterial Spectrum

Fluoroquinolones are characterized by their broad-spectrum activity.[2][12] While specific data for this compound is limited, fluoroquinolones, in general, are effective against a variety of pathogens.[1][13][14]

| Bacterial Group | General Susceptibility to Broad-Spectrum Fluoroquinolones |

| Gram-positive aerobes | Generally susceptible, including some strains of Staphylococcus aureus and Streptococcus pneumoniae.[15][16] |

| Gram-negative aerobes | Generally susceptible, including members of the Enterobacteriaceae family (e.g., Escherichia coli, Klebsiella pneumoniae) and Pseudomonas aeruginosa.[16][17] |

| Atypical bacteria | Often effective against organisms like Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[6] |

| Anaerobes | Activity varies among different fluoroquinolones; some later-generation agents have enhanced anaerobic coverage.[12] |

Note: The actual in vitro activity of this compound against specific bacterial isolates can only be determined through susceptibility testing.

Quantitative Data: Antibacterial Efficacy

The in vitro potency of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined laboratory conditions.[18] MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of a panel of bacterial isolates, respectively.

| Organism | Levofloxacin MIC Range (µg/mL) |

| Escherichia coli | ≤0.25 - >32 |

| Klebsiella pneumoniae | ≤0.25 - >32 |

| Pseudomonas aeruginosa | ≤0.5 - >32 |

| Staphylococcus aureus (methicillin-susceptible) | ≤0.12 - 4 |

| Streptococcus pneumoniae | ≤1 - >16 |

Data sourced from publicly available clinical susceptibility data.[19][20][21][22][23] These values are for illustrative purposes only and do not represent the efficacy of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized experimental workflow for determining the MIC of an antibacterial agent like this compound is outlined below. The broth microdilution method is a commonly used technique.[24][25]

Methodology:

-

Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: The this compound stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth to create a range of decreasing drug concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive control wells (broth and bacteria, no drug) and negative control wells (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound is a fluoroquinolone antibiotic with a chemical structure indicative of broad-spectrum antibacterial activity. While specific experimental data for this compound are limited in the public domain, its mechanism of action is understood to be the inhibition of bacterial DNA gyrase and topoisomerase IV. The methodologies and general properties described in this guide, based on the well-established characteristics of the fluoroquinolone class, provide a foundational framework for researchers and drug development professionals interested in the further investigation of this compound and related compounds. Further experimental studies are warranted to fully characterize its physical, chemical, and biological properties.

References

- 1. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad-spectrum antibiotic - Wikipedia [en.wikipedia.org]

- 3. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. droracle.ai [droracle.ai]

- 15. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial susceptibility of gram-positive and gram-negative bacteria: a 5-year retrospective analysis at a multi-hospital healthcare system in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. idexx.dk [idexx.dk]

- 19. Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dickwhitereferrals.com [dickwhitereferrals.com]

- 25. idexx.com [idexx.com]

Vebufloxacin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebufloxacin, also known as OPC-7251 and benofloxacin, is a fluoroquinolone antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from in vitro studies. It includes detailed experimental methodologies for key assays and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

As a member of the fluoroquinolone class, this compound's primary mechanism of action is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] By targeting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

-

Topoisomerase IV: This enzyme plays a critical role in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

This compound forms a stable ternary complex with the enzyme and DNA, trapping the enzyme in its cleavage-competent state and leading to double-strand DNA breaks.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against key bacterial enzymes and various bacterial species.

Table 1: this compound (Nadifloxacin/OPC-7251) IC50 Values against Staphylococcus aureus Enzymes [1]

| Enzyme | IC50 (mg/L) |

| DNA Gyrase | 8.83 |

| Topoisomerase IV | 3.22 |

Table 2: this compound (OPC-7251) Minimum Inhibitory Concentration (MIC) Values [1][3][4]

| Bacterial Species | MIC50 (mg/L) |

| Propionibacterium acnes | 0.25 |

| Propionibacterium granulosum | 0.125 |

| Staphylococcus aureus | 0.03 |

| Coagulase-negative staphylococci | 0.06 |

| Staphylococcus epidermidis | 0.024 - 0.10 |

Experimental Protocols

DNA Gyrase and Topoisomerase IV Inhibition Assays (General Protocol)

While specific, detailed protocols for the IC50 determination of this compound are not publicly available, the following represents a general methodology for assessing the inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.[5]

a. Enzyme and DNA Substrate Preparation:

-

Recombinant DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE) are overexpressed and purified from a suitable host, such as Escherichia coli.

-

Relaxed pBR322 plasmid DNA is used as a substrate for the DNA gyrase supercoiling assay.

-

Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate for the topoisomerase IV decatenation assay.

b. Inhibition Assay:

-

Reaction mixtures are prepared in appropriate assay buffers containing ATP and MgCl2.

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reaction is initiated by the addition of the respective enzyme (DNA gyrase or topoisomerase IV) and the DNA substrate.

-

The mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reactions are terminated by the addition of a stop solution containing SDS and proteinase K.

-

The DNA products are separated by agarose gel electrophoresis.

-

The gel is stained with ethidium bromide and visualized under UV light.

-

The intensity of the bands corresponding to supercoiled DNA (for gyrase assay) or decatenated minicircles (for topoisomerase IV assay) is quantified using densitometry.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the drug concentration.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method

The antibacterial activity of this compound was determined using the agar dilution method.[3]

-

Preparation of this compound Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding appropriate volumes of a stock solution of this compound to the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU) per milliliter (e.g., 10^8 CFU/mL). The culture is then diluted to the final inoculum density (e.g., 10^4 CFU per spot).

-

Inoculation: A multipoint inoculator is used to spot a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest concentration of this compound.

-

Incubation: The plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions for the specific bacteria being tested.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Caption: this compound inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bacterial cell death.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the agar dilution method.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comparative activity of the topical quinolone OPC-7251 against bacteria associated with acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical and bacteriologic evaluation of OPC-7251 in patients with acne: a double-blind group comparison study versus cream base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

In Vitro Activity of Fluoroquinolones Against Gram-Positive Bacteria: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature lacks specific quantitative data on the in vitro activity of Vebufloxacin against Gram-positive bacteria. This technical guide, therefore, summarizes the well-documented in vitro activity of other newer-generation fluoroquinolones against these pathogens. The principles, experimental protocols, and mechanisms of action described herein are representative of this class of antibiotics and provide a framework for the potential evaluation of new compounds like this compound.

Introduction

Fluoroquinolones are a critical class of synthetic broad-spectrum antimicrobial agents. While earlier generations exhibited potent activity primarily against Gram-negative bacteria, newer agents have been specifically engineered for enhanced potency against Gram-positive pathogens, including clinically significant species such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.[1][2] These newer fluoroquinolones generally demonstrate bactericidal activity at or near their Minimum Inhibitory Concentrations (MICs).[1] This guide provides an in-depth overview of the in vitro activity, experimental evaluation, and mechanisms of action and resistance of these advanced fluoroquinolones against Gram-positive bacteria.

Data Presentation: In Vitro Susceptibility

The in vitro activity of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. The following tables summarize representative MIC data for several newer-generation fluoroquinolones against key Gram-positive pathogens.

Table 1: Comparative MIC Values (μg/mL) for Fluoroquinolones against Staphylococcus aureus

| Fluoroquinolone | MIC₅₀ | MIC₉₀ |

| Levofloxacin | 0.75 | 1.0 |

| Moxifloxacin | 0.19 | 0.25 |

| Gemifloxacin | ≤0.03 | 0.06 |

| Ciprofloxacin | 1.0 | 3.0 |

Data compiled from representative studies.[3][4] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative MIC Values (μg/mL) for Fluoroquinolones against Streptococcus pneumoniae

| Fluoroquinolone | MIC₅₀ | MIC₉₀ |

| Levofloxacin | 0.75 | 1.0 |

| Moxifloxacin | 0.19 | 0.25 |

| Trovafloxacin | 0.094 | 0.125 |

| Sparfloxacin | 0.25 | 0.38 |

| Ciprofloxacin | 1.0 | 3.0 |

Data compiled from a study on pneumococcal isolates from middle-ear fluid.[3]

Table 3: Comparative MIC Values (μg/mL) for Fluoroquinolones against Enterococcus faecalis

| Fluoroquinolone | MIC Range |

| Levofloxacin | 0.5 - >128 |

| Ciprofloxacin | 1 - >128 |

Data reflects the wide range of susceptibility observed in clinical isolates, with resistance being common.[4][5]

Experimental Protocols

Accurate and reproducible determination of in vitro activity is fundamental to the preclinical assessment of a new antimicrobial agent. The following are standard methodologies employed in these evaluations.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a novel fluoroquinolone against various Gram-positive isolates is typically determined using one of the following standardized methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Broth Microdilution:

-

Preparation of Inoculum: A standardized suspension of the test organism (e.g., 0.5 McFarland standard) is prepared from fresh culture plates.

-

Serial Dilution: The fluoroquinolone is serially diluted in cation-adjusted Mueller-Hinton broth (supplemented with lysed horse blood for fastidious organisms like Streptococcus pneumoniae) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

-

-

Agar Dilution:

-

Plate Preparation: The fluoroquinolone is incorporated into molten Mueller-Hinton agar at various concentrations, and the agar is poured into Petri dishes.

-

Inoculation: A standardized bacterial suspension is applied to the surface of the agar plates using a multipoint inoculator.

-

Incubation: Plates are incubated as described for broth microdilution.

-

Reading: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony.

-

-

E-test (Epsilometer Test):

-

Plate Inoculation: A lawn of the test organism is swabbed onto the surface of an agar plate.

-

Strip Application: A plastic strip with a predefined gradient of the antibiotic is placed on the agar surface.

-

Incubation: The plate is incubated overnight.

-

Reading: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.[3]

-

Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antibiotic over time.

-

Procedure: A standardized inoculum of the test organism is added to flasks containing the antibiotic at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each flask.

-

Quantification: The aliquots are serially diluted and plated to determine the number of viable bacteria (CFU/mL).

-

Analysis: A plot of log₁₀ CFU/mL versus time is generated. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.[4]

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of novel fluoroquinolones against Streptococcus pneumoniae isolated from children with acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of levofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo activity of ciprofloxacin against enterococci isolated from patients with infective endocarditis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Fluoroquinolones Against Gram-Negative Bacteria: A Technical Guide

Disclaimer: Initial searches for "Vebufloxacin" did not yield specific in vitro activity data, experimental protocols, or detailed mechanistic information. This suggests that this compound may be a novel, less-studied, or proprietary compound not widely reported in publicly available scientific literature. To fulfill the request for an in-depth technical guide, this document will focus on the in vitro activity of Ciprofloxacin , a well-characterized and widely studied fluoroquinolone, as a representative of this class of antibiotics against Gram-negative bacteria. The principles, protocols, and mechanisms described are generally applicable to fluoroquinolones.

Introduction to Fluoroquinolones and Gram-Negative Bacteria

Fluoroquinolones are a class of synthetic broad-spectrum antimicrobial agents that play a crucial role in the treatment of various bacterial infections.[1][2] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are vital for DNA replication, repair, and recombination.[3][4] Gram-negative bacteria, characterized by their complex cell envelope containing an outer membrane, are a significant cause of both community-acquired and nosocomial infections. The in vitro activity of fluoroquinolones against these pathogens is a critical determinant of their clinical utility.

This technical guide provides a comprehensive overview of the in vitro activity of Ciprofloxacin against key Gram-negative bacteria, details the experimental protocols for determining antimicrobial susceptibility, and illustrates the underlying mechanism of action.

Quantitative In Vitro Activity of Ciprofloxacin

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] MIC values are a fundamental measure of an antibiotic's potency. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates) of Ciprofloxacin against several clinically important Gram-negative bacteria.

Table 1: MIC of Ciprofloxacin against Escherichia coli

| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| 177 | 0.02 | 0.078 | [6][7] |

Table 2: MIC of Ciprofloxacin against Klebsiella pneumoniae

| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| 40 | - | - | [8] |

| - | - | 0.156 | [7] |

Table 3: MIC of Ciprofloxacin against Pseudomonas aeruginosa

| Number of of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| 177 | - | 0.31 | [6][7][9] |

| 130 | 64 | ≥256 | [10] |

| 40 | - | - | [8] |

Table 4: MIC of Ciprofloxacin against Acinetobacter baumannii

| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| 130 | 64 | ≥256 | [10] |

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate and reproducible determination of MIC values relies on standardized experimental protocols. The two most common methods are broth microdilution and agar dilution.[11]

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[5][12][13]

Protocol:

-

Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a high concentration and sterilized, often by membrane filtration.[14]

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[13]

-

Add 100 µL of the antibiotic stock solution to the first column of wells, resulting in the highest concentration to be tested.[13]

-

Perform serial two-fold dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step.[13]

-

-

Inoculum Preparation:

-

Select well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.[14]

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

-

-

Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.[13]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[12]

-

Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[14]

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations, and then the bacterial inoculum is spotted onto the surface of the agar plates.[11][16]

Protocol:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of antibiotic stock solutions at different concentrations.

-

Melt a suitable agar medium (e.g., Mueller-Hinton agar) and cool it to 45-50°C.

-

Add a defined volume of each antibiotic dilution to a specific volume of molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.[16]

-

-

Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method (to a 0.5 McFarland standard).

-

Inoculation: Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the bacterial suspension (typically delivering 10⁴ CFU per spot) onto the surface of each agar plate, including a control plate with no antibiotic.[16]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[16]

-

Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the inoculation spot.[16]

Visualizations

Experimental Workflow for MIC Determination (Broth Microdilution)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Mechanism of Action of Fluoroquinolones in Gram-Negative Bacteria

Caption: Simplified signaling pathway of fluoroquinolone action in Gram-negative bacteria.

Conclusion

This technical guide provides a foundational understanding of the in vitro activity of a representative fluoroquinolone, Ciprofloxacin, against common Gram-negative bacteria. The provided MIC data highlights the potency of this antibiotic class, while the detailed experimental protocols for MIC determination offer a practical guide for researchers. The visualized workflow and mechanism of action further elucidate the process of susceptibility testing and the molecular basis of fluoroquinolone efficacy. While specific data for "this compound" remains elusive, the information presented here serves as a valuable resource for scientists and drug development professionals working with fluoroquinolones and Gram-negative pathogens.

References

- 1. youtube.com [youtube.com]

- 2. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]

- 3. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vitro activity of ciprofloxacin against aerobic gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]

- 9. In vitro activity of ciprofloxacin against aerobic gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasmid-Mediated Fluoroquinolone Resistance in Pseudomonas aeruginosa and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. goldbio.com [goldbio.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Agar dilution - Wikipedia [en.wikipedia.org]

Vebufloxacin: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Vebufloxacin" does not correspond to a known therapeutic agent in publicly available scientific literature. This guide, therefore, outlines a comprehensive and established framework for the target identification and validation of a hypothetical novel fluoroquinolone antibiotic, hereafter referred to as this compound, based on the well-understood mechanisms of this drug class.

Introduction to this compound and the Fluoroquinolone Class

This compound is a hypothetical new chemical entity belonging to the fluoroquinolone class of antibiotics. These synthetic broad-spectrum antimicrobial agents are renowned for their potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4] The core mechanism of action for fluoroquinolones involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[5][6][7][8][9] By targeting these enzymes, fluoroquinolones introduce cytotoxic double-stranded DNA breaks, leading to the arrest of DNA replication and ultimately, cell death.[5][7]

This document provides an in-depth technical guide on the methodologies and data analysis crucial for the identification and validation of the molecular targets of a novel fluoroquinolone like this compound.

Primary Molecular Targets: DNA Gyrase and Topoisomerase IV

The primary molecular targets of fluoroquinolone antibiotics in bacteria are two type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6][7][8][9]

-

DNA Gyrase: This enzyme is essential for introducing negative supercoils into bacterial DNA, a process critical for the initiation of DNA replication and transcription.[10][11] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[8][9]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[10][11] In many Gram-positive bacteria, topoisomerase IV is the principal target.[8][9]

This compound, as a fluoroquinolone, is presumed to exert its antibacterial effect by forming a stable ternary complex with either DNA gyrase or topoisomerase IV and the bacterial DNA.[12] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to the accumulation of double-stranded DNA breaks.[5][7]

Target Identification Methodologies

Identifying the specific molecular targets of a novel compound like this compound is a critical step in drug development. A multi-pronged approach is typically employed, combining both direct and indirect methods.

Affinity-Based Approaches

Affinity-based methods are a cornerstone of target identification. These techniques rely on the specific binding interaction between the drug and its protein target.

Experimental Protocol: Affinity Chromatography Pulldown Assay

-

Probe Synthesis: this compound is chemically modified to incorporate a linker arm and an affinity tag (e.g., biotin) without significantly compromising its biological activity.

-

Immobilization: The biotinylated this compound probe is immobilized on streptavidin-coated agarose or magnetic beads.

-

Cell Lysate Preparation: Bacterial cell lysates are prepared from a susceptible strain (e.g., Escherichia coli or Staphylococcus aureus) under conditions that preserve protein structure and function.

-

Incubation: The immobilized this compound probe is incubated with the cell lysate to allow for the binding of target proteins.

-

Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

-

Elution: Specifically bound proteins are eluted from the beads, often by using a competitive ligand (excess free this compound) or by denaturing the proteins.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (LC-MS/MS).

Proteomics-Based Approaches

Comparative proteomics can identify changes in the proteome of bacteria upon treatment with this compound, providing clues about its target and mechanism of action.

Experimental Protocol: 2D-DIGE (Difference Gel Electrophoresis)

-

Cell Culture and Treatment: Two populations of bacteria are cultured; one is treated with a sub-lethal concentration of this compound, and the other serves as an untreated control.

-

Protein Extraction and Labeling: Proteins are extracted from both populations and differentially labeled with fluorescent dyes (e.g., Cy3 and Cy5).

-

2D Gel Electrophoresis: The labeled protein samples are mixed and separated in two dimensions based on their isoelectric point and molecular weight.

-

Image Analysis: The gel is scanned at different wavelengths to visualize the two proteomes. Software is used to identify protein spots that show significant changes in expression levels between the treated and control samples.

-

Protein Identification: Differentially expressed protein spots are excised from the gel and identified by mass spectrometry.

Target Validation

Once potential targets are identified, they must be validated to confirm their role in mediating the pharmacological effects of this compound.

In Vitro Enzyme Inhibition Assays

The most direct method to validate the identified targets is to assess the inhibitory effect of this compound on the purified enzymes.

Experimental Protocol: DNA Gyrase Supercoiling Assay

-

Reaction Setup: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA as a substrate, ATP, and an appropriate buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped, and the DNA is purified.

-

Analysis: The different forms of plasmid DNA (relaxed, supercoiled, and intermediate) are separated by agarose gel electrophoresis and visualized by staining with a fluorescent dye. The intensity of the bands is quantified to determine the extent of inhibition.

Table 1: Hypothetical IC50 Values of this compound against Bacterial Topoisomerases

| Target Enzyme | Bacterial Species | IC50 (µM) |

| DNA Gyrase | Escherichia coli | 0.05 |

| Topoisomerase IV | Escherichia coli | 0.8 |

| DNA Gyrase | Staphylococcus aureus | 0.5 |

| Topoisomerase IV | Staphylococcus aureus | 0.08 |

IC50 (Half-maximal inhibitory concentration) values are determined from dose-response curves of enzyme inhibition assays.

Genetic Validation

Genetic approaches can be used to confirm the in-cell relevance of the identified targets.

Experimental Protocol: Construction and Analysis of Resistant Mutants

-

Selection of Resistant Mutants: Spontaneous mutants resistant to this compound are selected by plating a large number of susceptible bacteria on agar containing increasing concentrations of the drug.

-

Gene Sequencing: The genes encoding the putative target proteins (e.g., gyrA and parC) from the resistant mutants are sequenced to identify mutations.

-

Allelic Exchange: The identified mutations are introduced into the wild-type strain using genetic techniques like allelic exchange to confirm that the specific mutation confers resistance.

-

Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound against the wild-type, mutant, and complemented strains is determined.

Table 2: Hypothetical MIC Values of this compound against Wild-Type and Mutant Strains

| Bacterial Strain | Relevant Genotype | This compound MIC (µg/mL) |

| E. coli WT | gyrA wild-type | 0.015 |

| E. coli R1 | gyrA (S83L) | 0.25 |

| S. aureus WT | parC wild-type | 0.03 |

| S. aureus R1 | parC (S80F) | 0.5 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Signaling Pathways and Downstream Effects

The inhibition of DNA gyrase and topoisomerase IV by this compound triggers a cascade of cellular events, primarily the SOS response, a global response to DNA damage in bacteria.

The accumulation of double-stranded DNA breaks activates the RecA protein, which in turn mediates the cleavage of the LexA repressor. This leads to the upregulation of a battery of genes involved in DNA repair, cell division arrest, and, in some cases, programmed cell death.

Conclusion

The target identification and validation of a novel fluoroquinolone antibiotic like this compound follows a well-established paradigm centered on its interaction with bacterial DNA gyrase and topoisomerase IV. A combination of affinity-based, proteomics, and genetic approaches, coupled with in vitro enzymatic assays, provides a robust framework for confirming the mechanism of action. Understanding the precise molecular interactions and downstream cellular consequences is paramount for the development of new, more potent, and resistance-evading antimicrobial agents.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hardydiagnostics.com [hardydiagnostics.com]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. openaccessgovernment.org [openaccessgovernment.org]

- 11. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Vebufloxacin: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebufloxacin, also known as OPC-7241, is a synthetic quinolone antibiotic. Its discovery dates back to the late 1980s as part of a research initiative focused on identifying novel antibacterial agents with potent and broad-spectrum activity. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and initial biological evaluation of this compound, drawing from the foundational scientific literature. The information is presented to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Origin

This compound was first synthesized and described by Ishikawa et al. in a 1989 publication in the Chemical & Pharmaceutical Bulletin.[1] The research was part of a broader exploration of substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids, a novel series of compounds designed to exhibit potent antibacterial properties. This compound emerged from this series as a promising candidate, demonstrating significant in vitro activity against a range of Gram-positive and Gram-negative bacteria.[1]

Chemical Synthesis

The synthesis of this compound (OPC-7241) is a multi-step process detailed in the foundational 1989 paper by Ishikawa and his colleagues. The core of the synthesis involves the construction of the tricyclic quinolone scaffold followed by the introduction of the N-methylpiperazinyl substituent at the C-8 position.

Experimental Protocol: Synthesis of this compound

The following protocol is an adaptation of the methodology described by Ishikawa et al. (1989).[1]

Step 1: Synthesis of 9-fluoro-8-(4-methyl-1-piperazinyl)-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic Acid (this compound)

-

Reaction Setup: A mixture of ethyl 8,9-difluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylate (1.0 g), 1-methylpiperazine (1.0 g), and pyridine (10 ml) is prepared in a reaction vessel.

-

Reflux: The mixture is heated under reflux for 2 hours.

-

Evaporation: The solvent is evaporated under reduced pressure to yield a residue.

-

Hydrolysis: A mixture of the residue, acetic acid (5 ml), and 47% hydrobromic acid (10 ml) is heated under reflux for 3 hours.

-

Purification: After cooling, the resulting precipitate is collected by filtration. The collected solid is then washed sequentially with water, ethanol, and ether.

-

Recrystallization: The crude product is recrystallized from a solvent mixture of N,N-dimethylformamide (DMF) and ethanol to yield this compound as pale yellow needles.

Diagram of this compound Synthesis Workflow

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.

Mechanism of Action (Presumed)

While the specific molecular targets of this compound were not explicitly detailed in the initial discovery paper, its structural classification as a fluoroquinolone strongly suggests that its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

Diagram of the General Mechanism of Action for Fluoroquinolones

Caption: A diagram illustrating the inhibitory action of fluoroquinolones on bacterial DNA gyrase and topoisomerase IV.

In Vitro Antibacterial Activity

The initial evaluation of this compound demonstrated its potent in vitro activity against a variety of bacterial strains. The minimum inhibitory concentrations (MICs) were determined using the standard agar dilution method.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol based on standard microbiological practice and the information provided in the 1989 publication.[1]

-

Preparation of Agar Plates: Mueller-Hinton agar is prepared and sterilized. A series of agar plates are prepared containing twofold serial dilutions of this compound.

-

Inoculum Preparation: Bacterial strains are cultured overnight in Mueller-Hinton broth. The cultures are then diluted to a standardized concentration (e.g., 10^4 colony-forming units per spot).

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing the different concentrations of this compound.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantitative Data: In Vitro Activity of this compound

The following table summarizes the MIC values of this compound against various bacterial species as reported by Ishikawa et al. (1989).[1]

| Bacterial Species | Strain | MIC (µg/ml) |

| Staphylococcus aureus | 209P | 0.1 |

| Staphylococcus aureus | Smith | 0.1 |

| Staphylococcus epidermidis | ATCC 12228 | 0.2 |

| Streptococcus pyogenes | A20201 | 0.78 |

| Escherichia coli | NIHJ | 0.1 |

| Klebsiella pneumoniae | 8045 | 0.2 |

| Pseudomonas aeruginosa | 12 | 0.78 |

| Pseudomonas aeruginosa | 21 | 1.56 |

Conclusion

This compound was a novel fluoroquinolone antibiotic developed in the late 1980s that showed promising broad-spectrum antibacterial activity in initial in vitro studies. The foundational research provided a clear synthetic pathway and preliminary efficacy data. However, the publicly available scientific literature on this compound beyond this initial discovery is sparse, suggesting that its development may not have progressed to later-stage clinical trials. Nevertheless, the story of this compound's origin provides valuable insights into the process of antibiotic discovery and the chemical scaffolds that have been explored in the ongoing search for new and effective antibacterial agents. This technical guide serves as a comprehensive summary of the available data on this compound for the scientific community.

References

Vebufloxacin: A Technical Overview for Drug Development Professionals

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This whitepaper provides a comprehensive technical guide on Vebufloxacin, a fluoroquinolone antibiotic, designed for researchers, scientists, and professionals in the field of drug development. The document outlines the core chemical properties, mechanism of action, and available data on its biological activity.

Core Compound Specifications

This compound is chemically identified as follows:

| Parameter | Value |

| CAS Number | 79644-90-9 |

| Molecular Formula | C₁₉H₂₂FN₃O₃ |

Mechanism of Action: Inhibition of Bacterial DNA Replication

This compound, like other fluoroquinolones, exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the necessary DNA topology for replication, transcription, and repair.

The proposed mechanism involves the following key steps:

-

Enzyme-DNA Complex Formation: this compound binds to the complex formed between DNA and either DNA gyrase or topoisomerase IV.

-

Inhibition of DNA Re-ligation: The primary function of these enzymes is to create transient double-strand breaks in the DNA to allow for supercoiling or decatenation, followed by re-ligation of the DNA strands. This compound interferes with this re-ligation step.

-

Induction of Cell Death: The stabilized enzyme-DNA-drug complex leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

In Vitro Activity and Experimental Protocols

General MIC Determination Protocol (Broth Microdilution)

This protocol is a standard method for assessing the in vitro activity of an antimicrobial agent.

-

Preparation of Bacterial Inoculum:

-

Isolate colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in broth in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

Figure 2: Experimental workflow for MIC determination.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound in various animal models are not extensively published. However, pharmacokinetic studies for fluoroquinolones typically involve the following methodologies.

General Animal Pharmacokinetic Study Protocol

-

Animal Model: Select appropriate animal models (e.g., rats, mice, monkeys).

-

Drug Administration: Administer this compound via the desired route (e.g., oral, intravenous).

-

Sample Collection: Collect blood samples at predetermined time points post-administration.

-

Sample Processing: Process blood samples to obtain plasma or serum.

-

Bioanalysis: Quantify the concentration of this compound in the plasma/serum samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Conclusion

This compound is a fluoroquinolone antibiotic with a mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. While detailed preclinical data remains limited in publicly accessible literature, the established methodologies for evaluating the in vitro activity and pharmacokinetic profile of fluoroquinolones provide a clear framework for its further development. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this compound. Further research is warranted to fully characterize its antibacterial spectrum and pharmacokinetic properties.

Preliminary Toxicity Screening of a Novel Investigational Compound

Disclaimer: No specific public data could be located for a compound named "Vebufloxacin." The following in-depth technical guide is a representative example illustrating the standard methodologies and data presentation for the preliminary toxicity screening of a hypothetical novel fluoroquinolone antibiotic, hereafter referred to as "Investigational Compound X." This document is intended for researchers, scientists, and drug development professionals to serve as a framework for such an assessment.

Introduction

The preclinical safety evaluation of a new chemical entity is a critical component of the drug development process.[1][2] This initial phase of toxicological screening is designed to identify potential target organ toxicities, establish a preliminary safety profile, and determine a safe starting dose for subsequent studies.[1][2][3] The primary objectives of this preliminary screening are to characterize the compound's adverse effects through a combination of in vitro and in vivo assays.[1][4] This guide summarizes the findings from the initial toxicity assessment of Investigational Compound X.

In Vitro Toxicity Assessment

In vitro toxicity studies provide early insights into the potential cytotoxic effects of a compound at the cellular level, helping to de-risk candidates before advancing to more complex in vivo models.[5][6][7]

Cytotoxicity Screening

A panel of human cell lines was utilized to assess the general cytotoxicity of Investigational Compound X. Cell viability was measured after 48 hours of continuous exposure to the compound.

Table 1: In Vitro Cytotoxicity of Investigational Compound X (IC50 Values)

| Cell Line | Tissue of Origin | IC50 (µM) |

| HepG2 | Human Liver Carcinoma | 75.4 |

| HEK293 | Human Embryonic Kidney | 128.2 |

| A549 | Human Lung Carcinoma | 150.9 |

| SH-SY5Y | Human Neuroblastoma | > 200 |

Hepatotoxicity Assessment

Given that hepatotoxicity is a common reason for drug withdrawal, the potential for liver cell damage was evaluated using primary human hepatocytes.[8]

Table 2: Hepatotoxicity Markers in Primary Human Hepatocytes

| Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |

| 10 | 98.7 | 2.1 |

| 50 | 85.2 | 15.8 |

| 100 | 62.5 | 38.4 |

Cardiotoxicity Screening (hERG Assay)

The potential for Investigational Compound X to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk, was assessed.

Table 3: hERG Channel Inhibition by Investigational Compound X

| Concentration (µM) | hERG Inhibition (%) | |---|---|---| | 1 | 2.5 | | 10 | 18.7 | | 100 | 45.3 |

In Vivo Toxicity Assessment

In vivo studies in animal models are essential for understanding the systemic effects of a compound and identifying potential target organs of toxicity.[2][9][10]

Acute Toxicity Study

An acute toxicity study was conducted in rodents to determine the maximum tolerated dose (MTD) and identify signs of immediate toxicity.[2][3]

Table 4: Acute Oral Toxicity of Investigational Compound X in Rats

| Dose (mg/kg) | Mortalities | Clinical Observations |

| 500 | 0/10 | No observable adverse effects |

| 1000 | 0/10 | Lethargy, piloerection |

| 2000 | 2/10 | Severe lethargy, ataxia, mortality |

The No Observed Adverse Effect Level (NOAEL) from this acute study was determined to be 500 mg/kg.[1]

14-Day Repeat-Dose Study

A sub-acute study was performed to evaluate the toxicity of Investigational Compound X following repeated daily administration over 14 days in two species.

Table 5: Summary of Findings from 14-Day Repeat-Dose Toxicity Study

| Species | Dose Groups (mg/kg/day) | Key Findings |

| Rat | 0, 100, 300, 600 | Mild elevations in liver enzymes (ALT, AST) at 600 mg/kg/day. No histopathological correlates. |

| Dog | 0, 50, 150, 450 | Gastrointestinal disturbances (emesis, diarrhea) at 450 mg/kg/day. No other significant findings. |

Experimental Protocols

In Vitro Cytotoxicity Assay

The cytotoxicity of Investigational Compound X was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] Cells were seeded in 96-well plates and exposed to a range of compound concentrations for 48 hours. Subsequently, MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm, and IC50 values were calculated from the dose-response curves.

In Vivo Acute Oral Toxicity Study

The study was conducted in Sprague-Dawley rats. Animals were administered a single oral dose of Investigational Compound X and observed for 14 days.[1] Clinical signs of toxicity and mortality were recorded daily. At the end of the study, all surviving animals were euthanized for gross pathological examination.[1]

Visualizations

Signaling Pathway

Caption: Hypothesized pathway of mitochondrial-induced oxidative stress.

Experimental Workflow

Caption: General workflow for preliminary toxicity screening.

Logical Relationship

Caption: Decision-making logic in early toxicity assessment.

References

- 1. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 3. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 4. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gba-group.com [gba-group.com]

- 6. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wuxibiology.com [wuxibiology.com]

- 9. In vivo Toxicology | InterBioTox [interbiotox.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Preliminary evaluation of the toxicity of some synthetic furan derivatives in two cell lines and Artemia salina - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Vebufloxacin Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebufloxacin is a fluoroquinolone antibiotic, a class of synthetic broad-spectrum antibacterial agents. The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone in the evaluation of new antimicrobial agents, providing essential data on their potency against a wide array of bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

| Bacterial Species | Strain ID | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MIC Range (µg/mL) |

| Staphylococcus aureus | ATCC® 29213™ | 0.125 | 0.5 | 0.06 - 1 |

| Streptococcus pneumoniae | ATCC® 49619™ | 0.25 | 1 | 0.125 - 2 |

| Escherichia coli | ATCC® 25922™ | 0.06 | 0.25 | 0.03 - 0.5 |

| Pseudomonas aeruginosa | ATCC® 27853™ | 1 | 4 | 0.5 - 8 |

| Haemophilus influenzae | ATCC® 49247™ | 0.03 | 0.125 | 0.015 - 0.25 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. ATCC® strains are recommended for quality control.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[1]

a. Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures of test organisms

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

b. Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. For most fluoroquinolones, water is an appropriate solvent.[2] The stock solution should be prepared at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of the diluted inoculum to each well containing the this compound dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

Reading and Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2] The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC testing and is particularly useful for testing a large number of isolates simultaneously.[3]

a. Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial cultures of test organisms

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

b. Protocol:

-

Preparation of this compound-Containing Agar Plates: Prepare a series of this compound stock solutions at 10 times the desired final concentrations. For each concentration, add 1 part of the this compound solution to 9 parts of molten MHA (cooled to 45-50°C). Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature. A control plate containing no antibiotic should also be prepared.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation: Using an inoculum replicating apparatus, spot-inoculate the surface of each this compound-containing agar plate and the control plate with the standardized bacterial suspension. The final inoculum on the agar surface should be approximately 10⁴ CFU per spot.[3]

-

Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.[3] The growth control plate should show confluent growth.

Quality Control

For both methods, it is imperative to perform quality control testing with standard reference strains, such as Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, and Pseudomonas aeruginosa ATCC® 27853™. The obtained MIC values for these strains should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.

Signaling Pathways and Experimental Workflows

Caption: Workflow for MIC determination by broth microdilution and agar dilution.

References

- 1. Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of Antibiotics against Pseudomonas aeruginosa in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

Vebufloxacin for In Vivo Animal Infection Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the application of vebufloxacin, a fluoroquinolone antibiotic, in in vivo animal infection models. Due to the limited publicly available data specific to this compound, this guide synthesizes information from related fluoroquinolones, such as ciprofloxacin and enrofloxacin, to present representative experimental protocols and data presentation formats. The methodologies outlined here are intended to serve as a foundational resource for researchers designing and conducting preclinical efficacy and pharmacokinetic studies of this compound and other novel anti-infective agents.

Introduction to this compound and In Vivo Models

This compound is a fluoroquinolone antibiotic, a class of drugs known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.

In vivo animal infection models are critical in the preclinical development of new antimicrobial agents like this compound. These models allow for the evaluation of a drug's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a complex biological system, providing data that can inform clinical trial design. Properly conducted animal studies can offer insights into the potential therapeutic efficacy of an antimicrobial agent in humans.[1][2]

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters of Fluoroquinolones in Various Animal Species

| Animal Species | Fluoroquinolone | Dosing Route | Half-life (T½) | Volume of Distribution (Vd) | Body Clearance (CL) | Reference |

| Mice | Enrofloxacin | IV | 89 minutes | 10.5 L/kg | 68.1 ml/min/kg | [3][4] |

| Rats | Enrofloxacin | IV | - | - | - | [3][4] |

| Rabbits | Enrofloxacin | IV | - | - | - | [3][4] |

| Sheep | Enrofloxacin | IV | - | 1.5 L/kg | 4.6 ml/min/kg | [3][4] |

| Cows | Enrofloxacin | IV | 169 minutes | - | - | [3][4] |

| Mice | Norfloxacin | Oral / SC | Similar to humans | High (tissue conc. > serum) | - | [5] |

| Rats | Norfloxacin | Oral / SC | Similar to humans | High (tissue conc. > serum) | - | [5] |

| Rhesus Monkeys | Norfloxacin | Oral | Similar to humans | High (tissue conc. > serum) | - | [5] |

Note: "-" indicates data not specified in the provided search results. Data for enrofloxacin is from intravenous administration.[3][4]

Table 2: Examples of In Vivo Efficacy Models for Fluoroquinolones

| Infection Model | Animal Model | Pathogen | Fluoroquinolone | Efficacy Endpoint | Reference |

| Sepsis | Mouse | Escherichia coli (bioluminescent) | Enrofloxacin | Increased survival, Reduced bioluminescence | [6] |

| Endophthalmitis | Rabbit | Penicillin-resistant Streptococcus pneumoniae | Besifloxacin, Moxifloxacin, Gatifloxacin | Lower clinical scores, Reduced bacterial CFU in aqueous humor | [7] |

| Various Systemic Infections | Various | Gram-positive and Gram-negative bacteria | Ciprofloxacin | In-vivo activity comparable to in-vitro activity | [8] |

Experimental Protocols

The following are detailed, generalized protocols for conducting in vivo infection model studies with a fluoroquinolone like this compound. These protocols are based on established methodologies for similar compounds.

Murine Sepsis Model

This model is used to evaluate the efficacy of an antibiotic in a systemic infection.

Objective: To determine the in vivo efficacy of this compound against a systemic bacterial infection in mice.

Materials:

-

Specific pathogen-free mice (e.g., CD1 or BALB/c)

-

Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

-

This compound (formulated for injection or oral administration)

-

Vehicle control (e.g., sterile saline, PBS)

-

Bacterial culture media (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

-

Syringes and needles for injection

-

Animal monitoring equipment

Protocol:

-

Bacterial Culture Preparation: Culture the selected bacterial strain to mid-logarithmic phase. Wash and dilute the bacteria in sterile saline or PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be predetermined in pilot studies to cause a consistent infection without being rapidly lethal.

-

Infection: Inject the bacterial suspension intraperitoneally (IP) into the mice.

-

Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound via the desired route (e.g., subcutaneous injection, oral gavage). A control group should receive the vehicle alone. Multiple dose levels of this compound should be tested.

-

Monitoring: Monitor the animals for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and survival over a defined period (e.g., 7 days).

-

Efficacy Assessment:

-

Survival: Record the number of surviving animals in each group daily.

-

Bacterial Load: At a predetermined time point (e.g., 24 hours post-treatment), a subset of animals from each group can be euthanized. Blood, spleen, and liver can be collected aseptically, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/organ or CFU/mL of blood).

-

Rabbit Endophthalmitis Model

This model is relevant for assessing the efficacy of antibiotics in treating ocular infections.

Objective: To evaluate the prophylactic and therapeutic efficacy of topically administered this compound in a rabbit model of bacterial endophthalmitis.

Materials:

-

New Zealand white rabbits

-

Bacterial strain (e.g., Streptococcus pneumoniae, Pseudomonas aeruginosa)

-

This compound ophthalmic solution/suspension

-

Vehicle control (e.g., sterile PBS)

-

Anesthetic agents

-

Slit-lamp biomicroscope

Protocol:

-

Animal Preparation: Anesthetize the rabbits.

-

Infection: Inject a defined inoculum of the bacterial strain (e.g., 10^6 CFU in 50 µL) into the aqueous humor of one or both eyes.[7]

-

Treatment (Prophylaxis): For prophylaxis studies, administer topical this compound at specified time points before infection (e.g., 60, 45, 30, and 15 minutes prior).[7]

-

Treatment (Therapeutic): For therapeutic studies, initiate topical this compound treatment at a set time post-infection (e.g., immediately after infection and then at 6, 12, 18, and 24 hours).[7]

-

Clinical Assessment: At 24 hours post-infection, examine the eyes using a slit-lamp biomicroscope and score the clinical severity of endophthalmitis based on parameters like corneal clouding, anterior chamber flare, and fibrin formation. The scoring should be performed by masked observers.[7]

-

Microbiological Assessment: Collect aqueous and vitreous humor samples, perform serial dilutions, and plate on appropriate agar to determine the recovered bacterial CFU.[7]

Visualizations

Experimental Workflow for a Murine Sepsis Model

References

- 1. Efficacy of ciprofloxacin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An update on the efficacy of ciprofloxacin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetics of enrofloxacin in mice, rats, rabbits, sheep, and cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic studies of norfloxacin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of enrofloxacin in a mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative efficacy of besifloxacin and other fluoroquinolones in a prophylaxis model of penicillin-resistant Streptococcus pneumoniae rabbit endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Animal models: the in-vivo evaluation of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Vebufloxacin Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for novel analogs of Vebufloxacin, a fluoroquinolone antibiotic. The protocols detailed below are designed to identify and characterize new compounds that target bacterial DNA gyrase and topoisomerase IV, the key enzymes inhibited by this class of antibiotics.

Introduction to this compound and its Analogs

This compound is a broad-spectrum fluoroquinolone antibiotic that, like other members of its class, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][2] By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the cleavage stage, leading to double-strand DNA breaks and ultimately cell death.[3][4]